

Therapeutic Potential of FGF basic (93-110): A Technical Guide

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Compound of Interest

Compound Name: FGF basic (93-110) (human, bovine)

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Introduction

Fibroblast Growth Factor 2 (FGF2), also known as basic Fibroblast Growth Factor (bFGF), is a member of the FGF family, a group of heparin-binding proteins integral to numerous cellular processes.[1][2][3] FGFs regulate a wide array of biological functions, including cell proliferation, survival, migration, and differentiation.[2][4] The FGF family consists of 18 mammalian ligands that exert their effects by activating four highly conserved transmembrane tyrosine kinase receptors (FGFR1-4).[4] FGF2, the prototypical member, is a potent mitogen and a key player in angiogenesis, wound healing, embryonic development, and tissue repair.[1][5][6]

While the full-length FGF2 protein has demonstrated significant therapeutic efficacy, its clinical application is hampered by inherent instability.[7][8][9] This has spurred research into smaller, more stable, and functionally specific peptide fragments derived from the parent protein.[10] The FGF basic (93-110) fragment, corresponding to a sequence within the larger protein, has emerged as a peptide of interest, particularly for its neuroprotective activities.[11] This guide provides an in-depth technical overview of the potential therapeutic applications of the FGF basic (93-110) peptide and the broader mechanisms of its parent molecule, FGF2, that it aims to replicate.

Core Therapeutic Areas and Mechanisms of Action

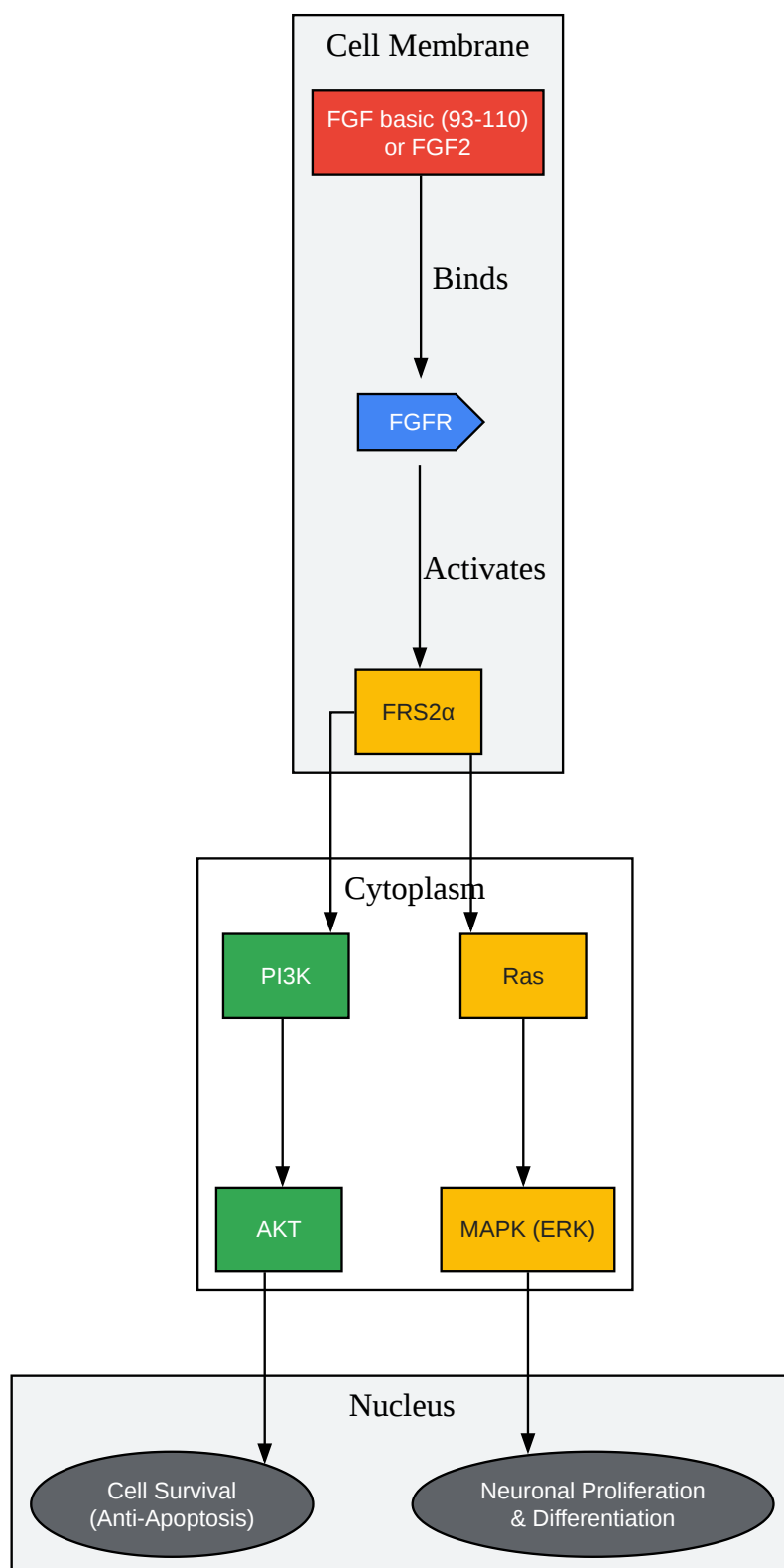
The therapeutic potential of FGF basic (93-110) and its parent protein, FGF2, primarily revolves around two key areas: neuroprotection and angiogenesis/wound healing.

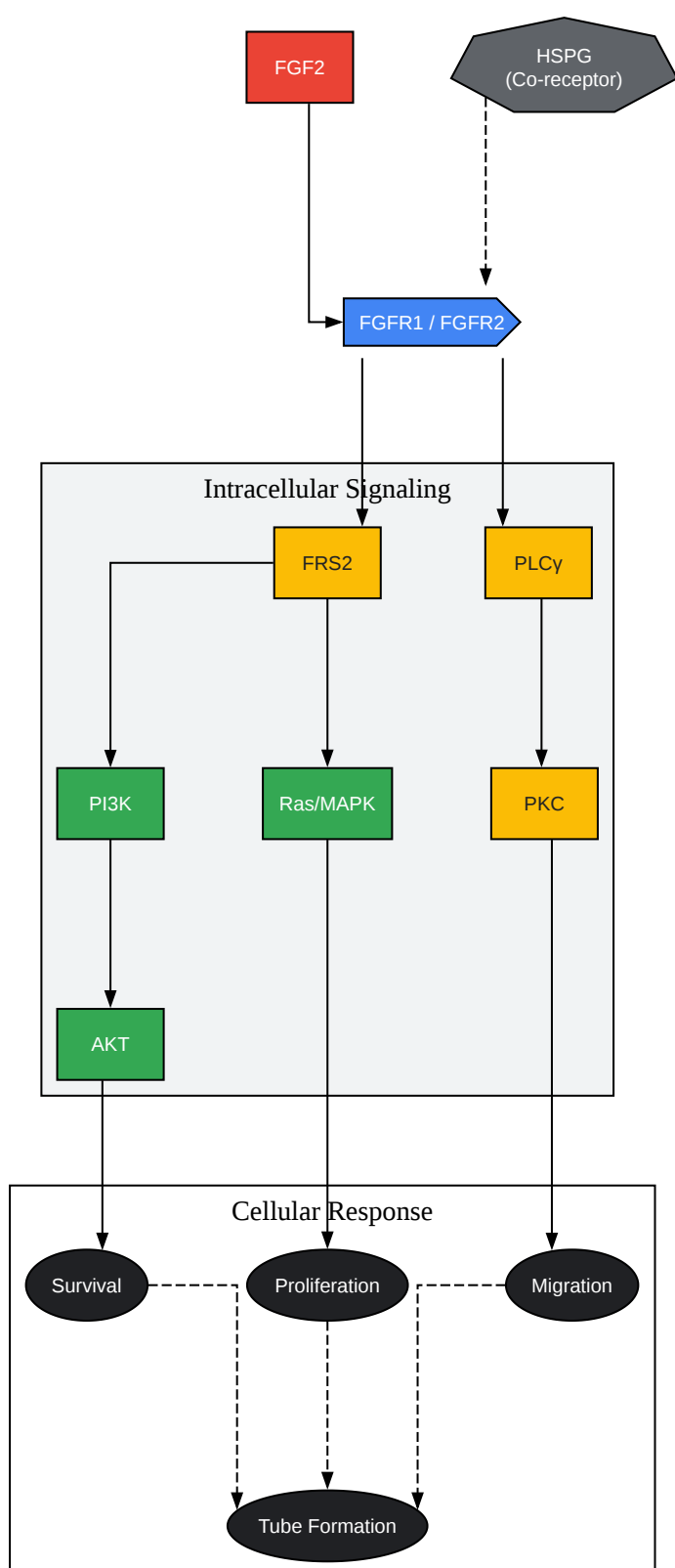
Neuroprotection

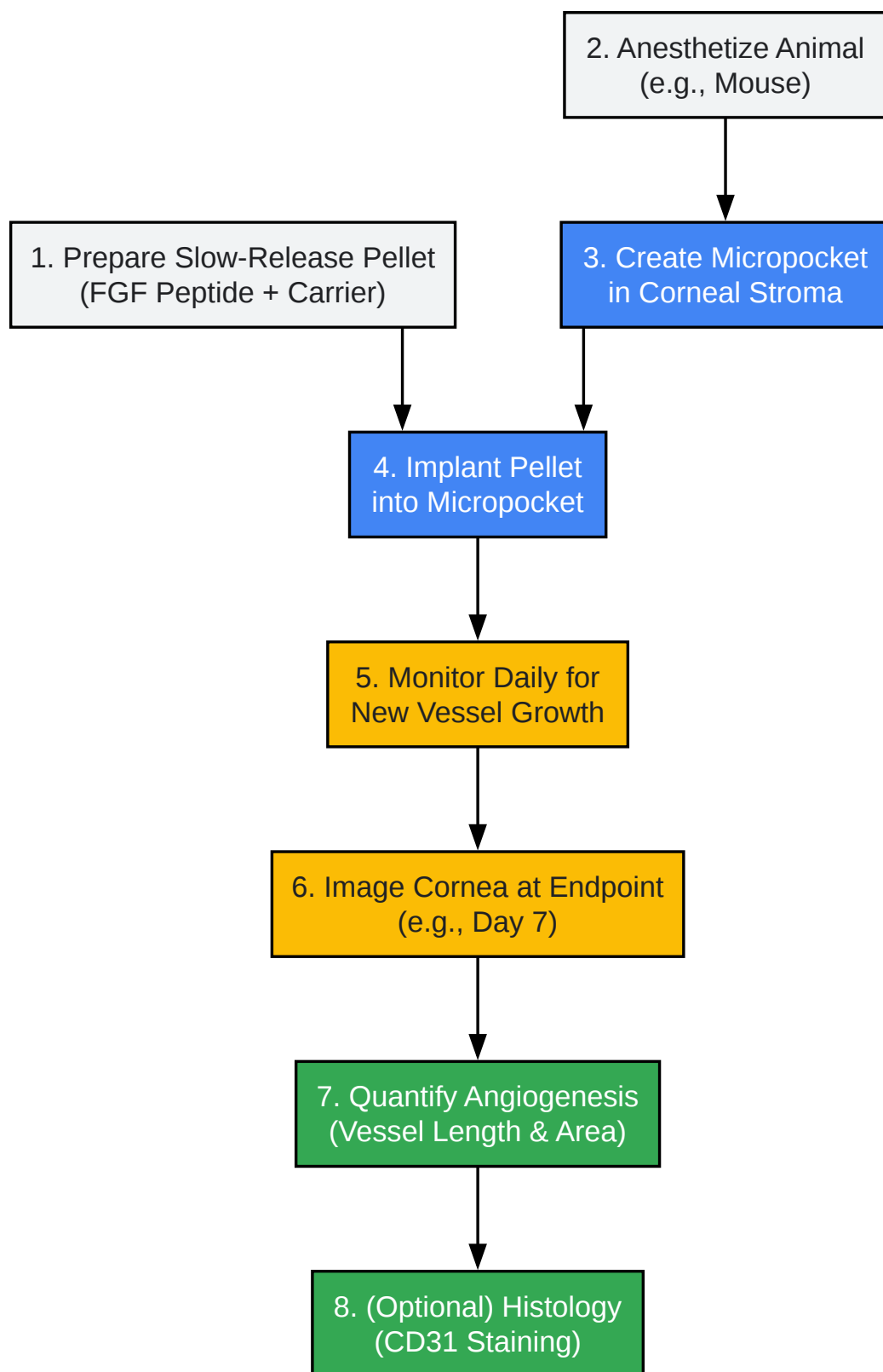
The FGF basic (93-110) peptide, referred to as FK18 in some studies, has shown direct neuroprotective effects against excitotoxic injury.^[11] Full-length FGF2 is known to be involved in neurogenesis during brain development and can facilitate the formation of functional dopaminergic neurons from stem cells.^[12] It plays a crucial role in the proliferation and differentiation of progenitor cells in the adult hippocampus, particularly in response to injury.^[13] Studies in animal models of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, have shown that FGF2 can restore spatial learning, enhance neurogenesis, and reduce the impact of mutant proteins.^{[11][12][14]}

Signaling Pathways: The neuroprotective effects of FGF2 are mediated through the activation of several intracellular signaling cascades following binding to its receptor (FGFR). The primary pathways implicated are:

- **PI3K/AKT Pathway:** Activation of this pathway is crucial for promoting cell survival and protecting against apoptosis induced by cytotoxic agents.^[11]
- **Ras/MAPK (ERK) Pathway:** This pathway is vital for cell proliferation, differentiation, and survival.^{[4][11][15]} In the context of neuroprotection, it supports the survival of both neurons and glia.^[12]







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